Butyl 3-[(1-benzoxepin-4-ylcarbonyl)amino]benzoate
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Overview
Description
BUTYL 3-(1-BENZOXEPINE-4-AMIDO)BENZOATE is a synthetic organic compound that belongs to the class of benzoxepine derivatives. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The structure of BUTYL 3-(1-BENZOXEPINE-4-AMIDO)BENZOATE consists of a benzoxepine ring system attached to a benzoate ester, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 3-(1-BENZOXEPINE-4-AMIDO)BENZOATE typically involves the following steps:
Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through the reaction of 2-aminophenols with alkynones in the presence of a suitable solvent like 1,4-dioxane at elevated temperatures (e.g., 100°C) .
Amidation: The benzoxepine intermediate is then reacted with 4-aminobenzoic acid to form the amido derivative.
Esterification: The final step involves the esterification of the amido derivative with butanol to yield BUTYL 3-(1-BENZOXEPINE-4-AMIDO)BENZOATE.
Industrial Production Methods
Industrial production of BUTYL 3-(1-BENZOXEPINE-4-AMIDO)BENZOATE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
BUTYL 3-(1-BENZOXEPINE-4-AMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amido groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
BUTYL 3-(1-BENZOXEPINE-4-AMIDO)BENZOATE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential sedative-hypnotic effects and interactions with benzodiazepine receptors .
Biological Studies: It is used in the investigation of its antibacterial properties against pathogens like Escherichia coli and Staphylococcus aureus .
Pharmacological Research: The compound is evaluated for its neurotropic activity and potential as a local anesthetic .
Mechanism of Action
The mechanism of action of BUTYL 3-(1-BENZOXEPINE-4-AMIDO)BENZOATE involves its interaction with specific molecular targets. For instance, it may bind to sodium channels on nerve membranes, preventing the influx of sodium ions and thereby blocking nerve impulse conduction. This action is similar to that of other local anesthetics .
Comparison with Similar Compounds
Similar Compounds
Butyl 4-aminobenzoate: A local anesthetic with a similar ester structure.
Benzocaine: Another local anesthetic that acts on sodium channels.
Tetracaine: A potent local anesthetic used in various medical applications.
Uniqueness
BUTYL 3-(1-BENZOXEPINE-4-AMIDO)BENZOATE is unique due to its benzoxepine ring system, which imparts distinct pharmacological properties compared to other local anesthetics. Its potential sedative-hypnotic effects and antibacterial activity further distinguish it from similar compounds.
Properties
Molecular Formula |
C22H21NO4 |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
butyl 3-(1-benzoxepine-4-carbonylamino)benzoate |
InChI |
InChI=1S/C22H21NO4/c1-2-3-12-27-22(25)18-8-6-9-19(15-18)23-21(24)17-11-13-26-20-10-5-4-7-16(20)14-17/h4-11,13-15H,2-3,12H2,1H3,(H,23,24) |
InChI Key |
ARJCZIGRMHDUGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3OC=C2 |
Origin of Product |
United States |
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